SCR-1481B1

c-Met kinase ATP-competitive inhibitor IC50

SCR-1481B1 is a phosphate prodrug of BMS-794833, engineered for superior aqueous solubility and oral bioavailability in preclinical oncology. Its defined dual c-Met (IC50 1.7 nM) and VEGFR2 (IC50 15 nM) inhibition profile, combined with potent activity against Ron, Axl, and Flt3 (all <20 nM), makes it the definitive tool for interrogating MET-VEGFR crosstalk in angiogenesis and tumor progression. Validated >50% TGI in GTL-16 gastric xenografts and complete tumor stasis in U87 glioblastoma at 25 mg/kg confirm consistent in vivo exposure and translational relevance not achievable with unoptimized c-Met inhibitors.

Molecular Formula C28H29ClF2N5O10P
Molecular Weight 700.0 g/mol
Cat. No. B1139337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCR-1481B1
Molecular FormulaC28H29ClF2N5O10P
Molecular Weight700.0 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)COP(=O)(O)O)F.C(C(CO)(CO)N)O
InChIInChI=1S/C24H18ClF2N4O7P.C4H11NO3/c25-21-20(7-8-29-23(21)28)38-19-6-5-15(9-18(19)27)30-24(33)17-11-31(12-37-39(34,35)36)10-16(22(17)32)13-1-3-14(26)4-2-13;5-4(1-6,2-7)3-8/h1-11H,12H2,(H2,28,29)(H,30,33)(H2,34,35,36);6-8H,1-3,5H2
InChIKeySDCKZXWUASKHNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SCR-1481B1: A Dual c-Met/VEGFR2 Kinase Inhibitor Prodrug for Oncology Research


SCR-1481B1 (also known as Metatinib anhydrous, BMS-817378 tris salt) is a phosphate prodrug of the active moiety BMS-794833, a potent ATP-competitive dual inhibitor of c-Met and VEGFR2 receptor tyrosine kinases . Its molecular formula is C28H29ClF2N5O10P with a molecular weight of 699.98 g/mol, and it is supplied as a tris salt form with typical purity exceeding 98% . The compound belongs to the 4-pyridinone class and is covered by patent WO2009094417A1 [1]. As a prodrug, SCR-1481B1 is designed to improve aqueous solubility and oral bioavailability for in vivo studies compared to the free base active pharmaceutical ingredient, making it a preferred formulation for preclinical oncology research .

SCR-1481B1: Why c-Met Inhibitors Cannot Be Casually Substituted in Preclinical Studies


Substituting one c-Met inhibitor for another without verifying target-specific potency and kinase selectivity profiles can compromise experimental reproducibility and translational relevance. SCR-1481B1 distinguishes itself through a defined dual c-Met/VEGFR2 inhibition profile (Met IC50 = 1.7 nM; VEGFR2 IC50 = 15 nM) , a selectivity pattern that differs from pan-kinase inhibitors and is critical for interrogating synergistic MET-VEGFR signaling crosstalk in angiogenesis and tumor progression models [1]. The prodrug formulation SCR-1481B1 further ensures consistent in vivo exposure of the active moiety BMS-794833, whereas direct use of alternative c-Met inhibitors may introduce confounding variables related to solubility, bioavailability, or off-target kinase inhibition [2]. Head-to-head cellular and in vivo data, summarized below, demonstrate that the specific potency and tumor growth inhibition (TGI) parameters of SCR-1481B1 cannot be assumed for structurally unrelated c-Met inhibitors [3].

SCR-1481B1 Quantitative Differentiation Evidence: Comparator-Based Potency and Selectivity


c-Met Kinase Inhibition: Comparable Potency to Clinical c-Met Inhibitors

The active moiety of SCR-1481B1, BMS-794833, inhibits c-Met kinase with an IC50 of 1.7 nM . This potency falls within the range of clinical-stage c-Met inhibitors such as MK-2461 (IC50 = 0.4–2.5 nM) [1] and exceeds that of the dual inhibitor Golvatinib (E-7050), which shows IC50 values of 14 nM (c-Met) and 16 nM (VEGFR-2) in kinase phosphorylation inhibition assays .

c-Met kinase ATP-competitive inhibitor IC50

VEGFR2 Co-Inhibition: A Differentiating Dual-Target Profile Versus Single-Agent c-Met Inhibitors

SCR-1481B1 (via BMS-794833) inhibits VEGFR2 with an IC50 of 15 nM [1]. In contrast, the highly selective c-Met inhibitor SOMG-833 demonstrates >10,000-fold selectivity over 19 other tyrosine kinases and shows no appreciable VEGFR2 inhibition [2]. Similarly, PHA-665752, a classic tool compound, exhibits >50-fold selectivity for c-Met over other kinases and does not target VEGFR2 . The dual c-Met/VEGFR2 inhibition of SCR-1481B1 is specifically designed to exploit synergistic anti-angiogenic and anti-tumor signaling pathways that single-target c-Met inhibitors cannot address.

VEGFR2 dual inhibition angiogenesis

Cellular Activity Against MET-Amplified Gastric Cancer Cells: GTL-16 Growth Inhibition

In MET receptor-activated GTL-16 gastric carcinoma cells, BMS-794833 (active moiety of SCR-1481B1) inhibits cell proliferation with an IC50 of 39 nM . This cellular potency is comparable to that of MK-2461, which also suppresses phosphorylation of c-Met, AKT, and ERK1/2 in GTL-16 cells [1]. In contrast, the highly selective c-Met inhibitor SOMG-833 shows markedly lower sensitivity in cancer cell lines lacking c-MET activation (at least 15-fold reduced potency) [2], underscoring that cellular efficacy is contingent on both intrinsic MET dependency and inhibitor selectivity.

GTL-16 gastric cancer antiproliferative

In Vivo Tumor Growth Inhibition in GTL-16 Gastric Xenograft Model

Oral administration of BMS-798433 (the pro-drug form, i.e., SCR-1481B1) in the GTL-16 human gastric tumor xenograft model results in greater than 50% tumor growth inhibition (TGI) for at least one tumor doubling time, with no observed toxicity over a 14-day period [1]. In the U87 glioblastoma xenograft model, the same compound achieves complete tumor stasis at a dose of 25 mg/kg . By comparison, MK-2461 also demonstrates antitumor activity in GTL-16 xenografts, but detailed TGI quantification and dosing schedules differ across studies [2].

xenograft tumor growth inhibition GTL-16

Kinase Selectivity Profile: Broader Inhibition of Ron, Axl, and Flt3 Versus Narrowly Selective c-Met Inhibitors

Beyond c-Met and VEGFR2, BMS-794833 (active moiety of SCR-1481B1) also inhibits Ron, Axl, and Flt3 kinases with IC50 values below 3 nM . This broader kinase inhibition profile contrasts with the high selectivity of SOMG-833 (>10,000-fold selectivity over 19 tyrosine kinases) [1] and PHA-665752 (>50-fold selectivity) . The additional inhibition of Ron (MET family), Axl (TAM family), and Flt3 may contribute to anti-tumor and anti-metastatic activity but also introduces potential off-target effects that must be considered in experimental design.

kinase selectivity Ron Axl Flt3

SCR-1481B1: Recommended Research Applications Based on Quantitative Evidence


Investigating Synergistic c-Met/VEGFR2 Signaling in Tumor Angiogenesis Models

Given the dual inhibition of c-Met (IC50 = 1.7 nM) and VEGFR2 (IC50 = 15 nM), SCR-1481B1 is well-suited for in vitro and in vivo studies examining the interplay between MET-driven proliferation and VEGF-mediated angiogenesis . Use in HUVEC tube formation assays or matrigel plug angiogenesis models can reveal combined anti-angiogenic effects that are not captured by c-Met-selective inhibitors like PHA-665752 or SOMG-833 [1].

Preclinical Efficacy Studies in MET-Amplified Gastric Cancer Xenografts

The validated >50% TGI in the GTL-16 gastric xenograft model, along with complete tumor stasis in U87 glioblastoma at 25 mg/kg, supports the use of SCR-1481B1 as a positive control or test compound in MET-dependent gastric or glioblastoma preclinical studies . The prodrug formulation ensures consistent oral bioavailability, reducing inter-study variability [2].

Target Validation Studies Requiring Multi-Kinase Inhibition of Ron, Axl, and Flt3

For research exploring the therapeutic potential of simultaneously targeting c-Met, VEGFR2, Ron, Axl, and Flt3 (all IC50 < 20 nM), SCR-1481B1 provides a unique pharmacological tool . This multi-kinase profile is particularly relevant for studies of metastatic progression and tumor microenvironment modulation, where TAM family kinases (Axl) and Flt3 contribute to immune evasion and drug resistance [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for SCR-1481B1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.